molecular formula C10H13N5 B1332997 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 475653-98-6

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1332997
CAS No.: 475653-98-6
M. Wt: 203.24 g/mol
InChI Key: DOJFXLDIDRNTEY-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Deohate and Palaspagar (2020) reported the synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including those similar to your compound of interest. These compounds were evaluated for their insecticidal and antibacterial potential, highlighting their diverse biological activities (Deohate & Palaspagar, 2020).
  • Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives, including compounds structurally related to 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine. These compounds were analyzed for their antimicrobial and antitumor activities (Titi et al., 2020).

Biological Activities and Applications

  • Wu et al. (2005) explored the molecular structures of ethyl amino derivatives related to the given compound. They reported the presence of intramolecular hydrogen bonds, which are crucial for understanding their biological activity (Wu et al., 2005).
  • Erkin et al. (2017) studied complexes of pyrazol-3-ol derivatives with phenols. They found these complexes to be stable at high temperatures and discussed their potential applications in various chemical processes (Erkin et al., 2017).
  • Sirakanyan et al. (2021) synthesized cyclopenta pyrido pyrimidines to study their antimicrobial properties. They noted that the pyrazol-1-yl moiety plays a significant role in manifesting antimicrobial activity (Sirakanyan et al., 2021).
  • Aggarwal et al. (2013) examined the antibacterial and antifungal activities of pyrazole derivatives, contributing to the understanding of their potential in antimicrobial therapies (Aggarwal et al., 2013).

Additional Insights

  • Jafar et al. (2017) synthesized chloro-methoxy derivatives with antifungal effects, indicating the potential use of these compounds in developing new antifungal agents (Jafar et al., 2017).
  • Erkin et al. (2012) reported the synthesis of arylaminomethylene derivatives with notable tuberculocidic activity, suggesting their use in tuberculosis treatment (Erkin et al., 2012).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the specific biological target. For example, some sulfonamide drugs, which contain a pyrimidine ring, inhibit carbonic anhydrase and dihydropteroate synthetase .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on their specific structure. For example, some sulfonamide drugs can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the research and development of pyrimidine derivatives are promising. They are key molecules in living organisms and have a wide range of biological activities. Therefore, the synthesis of new pyrimidine derivatives and the study of their biological activities are important in medicinal chemistry .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-9(11)5-8(3)14-15/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJFXLDIDRNTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368225
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475653-98-6
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
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